![molecular formula C11H14N4O B2800554 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine CAS No. 2197782-43-5](/img/structure/B2800554.png)

3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

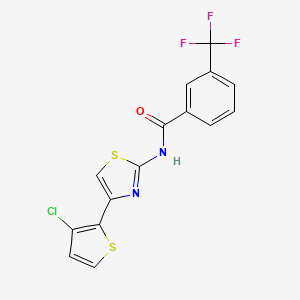

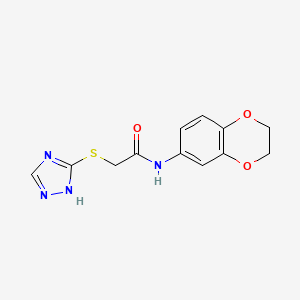

The compound “3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine is a heterocyclic compound that has been found to have significant therapeutic potential . It has been used in the development of various drugs due to its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . For instance, one study reported the synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines catalyzed by Al3±exchanged K10 clay as solid acids . Another study described the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of “3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine” can be inferred from its name. It contains an imidazo[4,5-b]pyridine ring, which is a fused ring system consisting of an imidazole ring and a pyridine ring . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

The imidazo[4,5-b]pyridine scaffold has garnered interest due to its potential antimicrobial features. Researchers have synthesized derivatives based on this structure and evaluated their antimicrobial activity. For instance, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives exhibited promising results against various microorganisms . Further investigations into the mechanism of action and optimization of these compounds could lead to novel antimicrobial agents.

Antiproliferative Activity

Conjugates containing imidazo[4,5-b]pyridine moieties have been explored for their antiproliferative effects. Specifically, (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-indolyl derivatives demonstrated activity against human cancer cell lines, including prostate, lung, cervical, and breast cancer . These findings suggest potential applications in cancer therapy.

Akt1 Inhibition

Researchers have implemented biochemical and biophysical screening strategies to identify small molecule Akt1 inhibitors. Some imidazo[4,5-b]pyridine derivatives were found to act through distinct mechanisms compared to traditional ATP-competitive kinase inhibitors . These compounds could serve as valuable tools for studying Akt1-related pathways and potentially as therapeutic agents.

Synthetic Approaches

Imidazo[4,5-b]pyridines can be synthesized using various methods. For example, a Pd-catalyzed amide coupling reaction allowed the facile preparation of these compounds. The reaction involved 3-alkyl and 3-arylamino-2-chloropyridines reacting with primary amides, yielding good yields of imidazo[4,5-b]pyridines . Such synthetic approaches enable the exploration of diverse derivatives for various applications.

Wirkmechanismus

Target of Action

The primary target of 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine is the Akt protein , also known as Protein Kinase B . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

The compound interacts with its target, the Akt protein, by inhibiting its activation and its downstream target, PRAS40 . This inhibition is achieved through a mechanism distinct from that observed for kinase domain ATP-competitive inhibitors .

Biochemical Pathways

The inhibition of Akt activation impacts the PI3K/Akt/mTOR pathway , which is crucial for cell survival and growth . By inhibiting Akt, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Eigenschaften

IUPAC Name |

3-methyl-2-pyrrolidin-3-yloxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-15-10-9(3-2-5-13-10)14-11(15)16-8-4-6-12-7-8/h2-3,5,8,12H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDNTZQYXQVJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1OC3CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2800472.png)

![2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2800474.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800479.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2800483.png)

![1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2800484.png)

![2-Chloro-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)acetamide](/img/structure/B2800485.png)

![N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2800487.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2800490.png)

![4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2800491.png)